molecular formula C8H8O2 B6235486 rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde CAS No. 2222994-23-0

rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde

Cat. No. B6235486
CAS RN: 2222994-23-0
M. Wt: 136.1
InChI Key:
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Description

Rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde (RCFC) is an organofuran compound that is widely used in organic synthesis and in various scientific research applications. It is a versatile compound that has been used in a variety of different reactions, including Diels-Alder reactions, cycloadditions, and Michael additions. RCFC is also known for its unique properties, such as its high reactivity, low toxicity, and low cost.

Scientific Research Applications

Rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used in the synthesis of chiral molecules, which are important for drug development. This compound has also been used in the synthesis of polymers and biodegradable plastics. Additionally, this compound has been used in the study of the mechanism of action of certain enzymes, such as the cytochrome P450 enzyme.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde is not entirely understood. However, it is believed that the reaction of this compound with other molecules involves a series of electron transfer reactions. During these reactions, the electrons from the this compound molecule are transferred to the substrate molecule, resulting in the formation of a new product. This process is known as electrophilic aromatic substitution.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have some potential therapeutic applications. For example, it has been suggested that this compound may be useful as an anti-inflammatory agent, as it has been shown to inhibit the production of certain inflammatory mediators. Additionally, this compound may have some potential applications in cancer therapy, as it has been shown to inhibit the proliferation of certain cancer cells.

Advantages and Limitations for Lab Experiments

The primary advantage of using rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde in lab experiments is its low cost and high reactivity. Additionally, it is relatively non-toxic, making it safe to use in laboratory settings. However, one limitation of this compound is that it is a racemic mixture, meaning that the reaction products are not always predictable. Additionally, this compound is not as stable as some other compounds, meaning that it may degrade over time when stored in certain conditions.

Future Directions

There are a number of potential future directions for the use of rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde in scientific research. For example, this compound could be used in the development of new pharmaceuticals, as it has been shown to have some potential therapeutic applications. Additionally, this compound could be used in the development of new polymers and biodegradable plastics. Furthermore, this compound could be used to study the mechanism of action of certain enzymes, such as the cytochrome P450 enzyme. Finally, this compound could be used to study the biochemical and physiological effects of certain compounds.

Synthesis Methods

Rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde can be synthesized through the reaction of furan-2-carbaldehyde and cyclopropyl bromide in the presence of anhydrous potassium carbonate and dimethylformamide (DMF). This reaction is known as the “Furfuryl Cyclopropylation” reaction. The reaction is typically carried out at room temperature and can be completed in a few hours. The resulting product is a racemic mixture of 1R,2R-rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde involves the preparation of the cyclopropane ring followed by the introduction of the furan-2-yl and carbaldehyde groups.", "Starting Materials": [ "2-furanmethanol", "1,2-dibromoethane", "sodium hydride", "dimethylformamide", "acetic acid", "chromium trioxide", "sodium bisulfite", "sodium chloride", "sodium carbonate", "sodium sulfate", "magnesium sulfate", "sodium borohydride", "acetic anhydride", "pyridine", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium thiosulfate", "ethanol", "diethyl ether", "dichloromethane", "toluene", "hexane" ], "Reaction": [ "2-furanmethanol is reacted with 1,2-dibromoethane in the presence of sodium hydride and dimethylformamide to form racemic 2-(furan-2-yl)cyclopropane-1-methanol.", "The alcohol is then oxidized to the corresponding aldehyde using chromium trioxide and acetic acid.", "The aldehyde is then treated with sodium bisulfite to form a bisulfite adduct, which is then hydrolyzed to yield the carbaldehyde.", "The carbaldehyde is then reduced to the corresponding alcohol using sodium borohydride.", "The alcohol is then acetylated using acetic anhydride and pyridine.", "The resulting acetate is then hydrolyzed using sodium hydroxide to yield the carboxylic acid.", "The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with the cyclopropane alcohol in the presence of pyridine to form the desired compound, rac-(1R,2R)-2-(furan-2-yl)cyclopropane-1-carbaldehyde.", "The product is purified using column chromatography with a solvent system of dichloromethane/toluene/hexane." ] }

CAS RN

2222994-23-0

Molecular Formula

C8H8O2

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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